Asulam-d3

Description

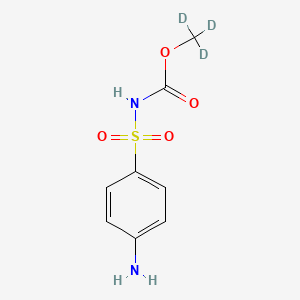

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3 |

InChI Key |

VGPYEHKOIGNJKV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Asulam-d3: A Technical Guide for Researchers

An In-depth Technical Guide on the Deuterated Analogue of the Herbicide Asulam

This guide provides a comprehensive overview of Asulam-d3, a deuterated form of the herbicide Asulam. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds. This document details its chemical properties, and applications, and provides a representative experimental protocol for its use as an internal standard.

Introduction to Asulam and this compound

Asulam is a selective systemic herbicide belonging to the carbamate chemical class.[1][2] It is primarily used to control the growth of bracken and docks in agriculture and horticulture.[3][4] The mode of action of Asulam involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid biosynthesis in susceptible plants.[2]

This compound is a stable isotope-labeled analogue of Asulam.[5] In this molecule, three hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[6] This isotopic substitution results in a molecule that is chemically identical to Asulam in its reactivity but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analytical methods, particularly in mass spectrometry-based assays.[5] The use of deuterated standards like this compound is a common practice in pharmacokinetic studies and residue analysis to improve the accuracy and precision of quantification.[5]

Chemical Structure and Properties

The chemical name for Asulam is methyl N-(4-aminophenyl)sulfonylcarbamate.[1][2] The deuteration in this compound occurs at the methyl ester group, leading to the chemical name trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate.[6]

The key quantitative properties of Asulam and this compound are summarized in the table below for easy comparison.

| Property | Asulam | This compound |

| Alternate Names | Methyl N-(4-aminophenylsulfonyl)carbamate[7] | This compound (methoxy-d3), Methyl-d3 (4-aminophenylsulfonyl)carbamate[6] |

| CAS Number | 3337-71-1[1][7] | 3337-71-1 (unlabelled)[6][8] |

| Molecular Formula | C₈H₁₀N₂O₄S[3][7] | C₈D₃H₇N₂O₄S[6] |

| Molecular Weight | 230.24 g/mol [1][7] | 233.2595 g/mol [6] |

| SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N[2] | [2H]C([2H])([2H])OC(=O)NS(=O)(=O)c1ccc(N)cc1[6] |

Experimental Protocol: Quantification of Asulam using LC-MS/MS with this compound as an Internal Standard

This section outlines a general methodology for the quantification of Asulam in a sample matrix (e.g., soil, water, or biological fluid) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

3.1. Materials and Reagents

-

Asulam analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Sample matrix

-

Solid-phase extraction (SPE) cartridges (if sample cleanup is required)

3.2. Standard Preparation

-

Prepare a stock solution of Asulam (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

Prepare a series of working standard solutions of Asulam by serially diluting the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3.3. Sample Preparation

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard working solution.

-

Perform sample extraction. This may involve liquid-liquid extraction or solid-phase extraction depending on the complexity of the matrix.

-

Evaporate the extracted solvent and reconstitute the residue in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

3.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small, precise volume of the prepared sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for Asulam.

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Asulam and this compound. The transitions for this compound will be shifted by +3 m/z due to the deuterium labeling.

-

3.5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of the Asulam standards.

-

Determine the concentration of Asulam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Chemical structures of Asulam and its deuterated analogue, this compound.

Caption: A generalized workflow for the quantification of Asulam using this compound.

References

- 1. Asulam [drugfuture.com]

- 2. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asulam - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (methoxy-d3) | CAS | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. esslabshop.com [esslabshop.com]

Technical Guide: Physical and Chemical Properties of Asulam-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Asulam-d3, a deuterated analog of the herbicide Asulam. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, Asulam, to provide a comprehensive profile. Deuterium labeling is a common strategy in drug development to study metabolic pathways and reaction mechanisms, making a thorough understanding of the core physical and chemical characteristics of such labeled compounds essential.

Chemical Identity and Structure

This compound is a synthetic carbamate herbicide. The deuterium atoms are located on the methoxy group, which can be a site of metabolic activity. This isotopic labeling makes this compound a valuable tool in metabolic and environmental fate studies.

Molecular Structure:

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Asulam and this compound

| Property | Value (Asulam) | Value (this compound) | Reference |

| Molecular Formula | C₈H₁₀N₂O₄S | C₈D₃H₇N₂O₄S | |

| Molecular Weight | 230.24 g/mol | 233.26 g/mol | |

| CAS Number | 3337-71-1 | Not available | |

| Appearance | White, colorless crystals | Not available (expected to be similar to Asulam) | [1] |

| Melting Point | 143-144 °C (with decomposition) | Not available (expected to be very similar to Asulam) | [1] |

| Boiling Point | Decomposes before boiling | Not available | |

| Water Solubility | 5000 mg/L (at 22 °C) | Not available (expected to be very similar to Asulam) | [1] |

| pKa | 4.82 | Not available (expected to be very similar to Asulam) | [1] |

Table 2: Solubility of Asulam in Organic Solvents

| Solvent | Solubility | Reference |

| Acetone | Soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Dimethylformamide | Soluble | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical and chemical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to get an approximate melting range.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

-

For a more precise measurement, repeat the procedure with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Record the precise melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

HPLC-UV or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) for calibration.

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Mode of Action: Inhibition of Dihydropteroate Synthase

Asulam's primary mode of action, which is expected to be identical for this compound, is the inhibition of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial in the folic acid (folate) biosynthesis pathway in plants and microorganisms.[5] Asulam acts as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (p-ABA).[5] By blocking this step, Asulam prevents the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the cessation of growth and cell division.[6]

Caption: Mode of action of this compound as a competitive inhibitor of DHPS.

Conclusion

This compound is an isotopically labeled herbicide that is a valuable tool for metabolic research. While specific experimental data for its physical and chemical properties are limited, the properties of its non-deuterated analog, Asulam, provide a reliable reference point. The primary mode of action is the well-characterized inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this compound.

References

- 1. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. Crystal structure of Arabidopsis thaliana HPPK/DHPS, a bifunctional enzyme and target of the herbicide asulam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

Technical Guide: Synthesis and Isotopic Labeling of Asulam-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Asulam-d3, a deuterated internal standard for the herbicide Asulam. The information compiled herein is intended to support research, analytical method development, and drug development activities. This document details a feasible synthetic pathway, presents key quantitative data, and outlines a detailed experimental protocol.

Introduction

Asulam is a selective systemic herbicide used for the control of various weeds.[1] this compound is its stable isotope-labeled analog, where three hydrogen atoms on the methyl ester group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Asulam in various matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), by allowing for correction of matrix effects and variations in instrument response. The deuterium labeling on the methoxy group provides a stable isotopic signature with a +3 mass unit shift from the unlabeled compound.

Synthesis Pathway

The synthesis of this compound can be logically achieved by adapting the known synthesis methods for unlabeled Asulam. The core of this strategy involves the use of a deuterated methylating agent. Based on commercially available deuterated reagents and the structure of this compound, the most direct and plausible synthetic route is the reaction of sulfanilamide with methyl-d3 chloroformate.

The general, non-deuterated synthesis of Asulam involves the reaction of sulfanilamide with methyl chloroformate.[2] A similar approach for the sodium salt of Asulam involves reacting sulfanilamide with dimethyl carbonate in the presence of sodium methoxide.[1] For the synthesis of this compound, the key deuterated intermediate is methyl-d3 chloroformate, which is commercially available.

The proposed reaction proceeds as follows: the amino group of the sulfonamide in sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl-d3 chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Methyl-d3 chloroformate (isotopic purity ≥ 99%)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sulfanilamide (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.0 equivalents).

-

Addition of Deuterated Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add methyl-d3 chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the incorporation of deuterium and determine the isotopic purity.

Quantitative Data

The following tables summarize the key quantitative data for a representative batch of commercially available this compound. This data is critical for the use of this compound as an internal standard in quantitative analytical methods.

Table 1: Product Specifications

| Parameter | Specification |

| Chemical Name | N-[(4-Aminophenyl)sulfonyl]carbamic Acid Methyl Ester-d3 |

| Molecular Formula | C₈H₇D₃N₂O₄S |

| Molecular Weight | 233.26 g/mol |

| Appearance | White to Yellow Solid |

| Purity (HPLC) | >95% |

| Isotopic Purity | >95% |

Data sourced from a Certificate of Analysis for a commercial sample of this compound.[3]

Table 2: Purity and Isotopic Distribution

| Analysis | Result |

| HPLC Purity (at 268 nm) | 99.48% |

| Isotopic Purity | 99.4% |

| d0 Intensity | 0.48% |

| d1 Intensity | 0.02% |

| d2 Intensity | 0.26% |

| d3 Intensity | 99.25% |

Data sourced from a Certificate of Analysis for a commercial sample of this compound.[3]

Logical Workflow for Synthesis and Analysis

The overall process for the synthesis and utilization of this compound as an analytical standard can be visualized in the following workflow diagram.

Caption: Workflow for the synthesis and application of this compound.

Conclusion

This technical guide outlines a robust and direct pathway for the synthesis of this compound, a crucial internal standard for the accurate quantification of the herbicide Asulam. The provided experimental protocol, based on established chemical principles, offers a clear methodology for its preparation. The presented quantitative data from a commercial source confirms that high chemical and isotopic purity can be achieved, making this compound a reliable tool for researchers, scientists, and drug development professionals.

References

Asulam-d3: A Technical Guide to its Certificate of Analysis and Purity Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity determination of Asulam-d3. This compound is the deuterated form of Asulam, a selective systemic herbicide. In research and drug development, deuterated standards like this compound are crucial for use as internal standards in quantitative analyses, particularly in pharmacokinetic and metabolic studies, due to their distinct mass spectrometric profiles. This guide presents key analytical data, detailed experimental methodologies for purity assessment, and visual workflows to aid in the understanding of the quality control processes for this important analytical standard.

Certificate of Analysis: Quantitative Data Summary

The quality and purity of an analytical standard are paramount for generating reliable and reproducible experimental results. The Certificate of Analysis for this compound provides critical data regarding its identity and purity. The following tables summarize the key quantitative data from a representative Certificate of Analysis provided by LGC Standards.[1]

Table 1: General Specifications

| Parameter | Specification | Result |

| Appearance | White to Yellow Solid | White to Yellow Solid |

| Molecular Formula | C₈H₇D₃N₂O₄S | Conforms |

| Molecular Weight | 233.26 | Conforms |

| Solubility | Methanol (Slightly) | Conforms |

Table 2: Purity and Isotopic Distribution

| Analytical Test | Specification | Result |

| Purity (Overall) | >95% | >95% |

| HPLC Purity | >95% | 99.48% (at 268 nm) |

| Isotopic Purity | >95% | 99.4% |

| Normalized Intensity: d0 | - | 0.48% |

| Normalized Intensity: d1 | - | 0.02% |

| Normalized Intensity: d2 | - | 0.26% |

| Normalized Intensity: d3 | - | 99.25% |

Table 3: Confirmatory Tests

| Analytical Test | Specification | Result |

| NMR | Conforms to Structure | Conforms |

| MS | Conforms to Structure | Conforms |

Experimental Protocols

The determination of purity and confirmation of the structure of this compound involves a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies based on established analytical protocols for Asulam and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of this compound. This technique separates the main compound from any potential impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., Cosmosil C-18, 250 x 4.6 mm, 5 µm particle size) is suitable.[2]

-

Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of 0.1% formic acid in water and methanol.[2]

-

Flow Rate: A typical flow rate is 1.20 mL/min.[2]

-

Detection: UV detection at 268 nm, which is the maximum absorption wavelength for Asulam.[1]

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent like acetonitrile.[1] This stock solution is then diluted to an appropriate concentration for HPLC analysis.

-

Quantification: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Structural Confirmation and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic purity.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Source: Electrospray ionization (ESI) is a common technique for sulfonamides.

-

Analysis Mode: The analysis can be performed in either positive or negative ion mode, depending on the desired fragmentation pattern.

-

Data Acquisition: Full scan mode is used to confirm the molecular weight of this compound (m/z 234.05 for [M+H]⁺). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity, particularly for quantifying the isotopic distribution.

-

Isotopic Purity Calculation: The isotopic purity is determined by comparing the signal intensity of the deuterated molecule (d3) to the intensities of the non-deuterated (d0) and partially deuterated (d1, d2) species.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the deuterium atoms and the overall integrity of the molecule.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR: The ¹H NMR spectrum is used to identify the protons in the molecule. For this compound, the absence of the methoxy proton signal (around 3.6 ppm) and the presence of other characteristic signals for the aromatic and amine protons confirm the successful deuteration at the methoxy group. The aromatic protons typically show signals in the region between 6.51 and 7.70 ppm.[3]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can be used to further confirm the structure.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of this compound.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures for determining the purity and confirming the identity of this compound.

References

Understanding Asulam-d3 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asulam-d3 is the deuterated form of Asulam, a selective carbamate herbicide. In the realm of analytical chemistry and drug development, stable isotope-labeled compounds like this compound are invaluable tools. This technical guide provides a comprehensive overview of this compound's primary application as a stable isotope tracer, specifically as an internal standard in quantitative analysis by mass spectrometry. Furthermore, it explores its potential utility in metabolic fate studies, drawing parallels from research on radiolabeled Asulam.

Core Principles of this compound as a Stable Isotope Tracer

Stable isotope tracers are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope. In this compound, three hydrogen atoms on the methoxy group have been replaced with deuterium (³H or D). The fundamental principle behind its use as an internal standard in quantitative mass spectrometry is isotope dilution analysis.

By adding a known quantity of this compound to a sample containing an unknown quantity of Asulam, the two compounds can be analyzed simultaneously. Due to their near-identical physicochemical properties, they behave similarly during sample extraction, cleanup, chromatography, and ionization. However, their mass difference allows for their distinct detection by a mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte (Asulam) and the internal standard (this compound) proportionally. By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, effectively correcting for experimental variability.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Asulam and its deuterated analog is crucial for method development.

| Property | Asulam | This compound (methoxy-d3) |

| Molecular Formula | C₈H₁₀N₂O₄S | C₈H₇D₃N₂O₄S |

| Molecular Weight | 230.24 g/mol | 233.26 g/mol |

| Monoisotopic Mass | 230.0361 Da | 233.0549 Da |

| Isotopic Purity | Not Applicable | >95% (typically ~99%) |

| Appearance | Colorless crystals | White to yellow solid |

| Water Solubility | 5.0 g/L at 22 °C | Similar to Asulam |

| pKa | 4.82 | Similar to Asulam |

Quantitative Data Presentation

Table 1: Performance of HPLC-UV Methods for Asulam Analysis (External Standard Calibration)

| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| Agricultural Products | 0.01 ppm | - | 80.6 - 90.9 | [1] |

| Water | 60 - 90 µg/L | - | 35 - 110 | [2] |

| Soil | - | 9.38 µg/kg | 77 - 92 | [2] |

| Peaches | - | 0.10 ppm | 72 | [3] |

Table 2: Performance of LC-MS/MS Methods for Asulam Analysis (External Standard Calibration)

| Matrix | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Agricultural Products | 0.01 mg/kg | 70.6 - 107.8 | 1.0 - 14.0 (repeatability) | [4] |

| Livestock Products | 0.01 mg/kg | 92.7 - 98.7 | 3.1 - 11.6 |

The variability in recovery and RSD values in the tables above highlights the challenges of analyzing Asulam in different matrices. The use of this compound as an internal standard would help to normalize these variations, leading to more consistent and reliable results. For instance, in a comparative study of the immunosuppressant drug everolimus, the use of a deuterated internal standard (everolimus-d4) resulted in a better slope for the calibration curve (0.95) compared to a structural analog internal standard (0.83), indicating a more accurate quantification, although the precision was comparable.[2]

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of Asulam using this compound as an internal standard via LC-MS/MS, and for investigating the metabolic fate of Asulam.

Protocol 1: Quantitative Analysis of Asulam in Environmental Samples using this compound and LC-MS/MS

This protocol is a composite based on established methods for pesticide residue analysis.

1. Materials and Reagents:

-

Asulam analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Syringe filters (0.22 µm)

2. Preparation of Standard Solutions:

-

Asulam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Asulam standard and dissolve in 10 mL of methanol.

-

Asulam Working Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.

-

This compound Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with acetonitrile. The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.

3. Sample Preparation and Extraction:

-

Weigh 5 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.

-

Add a known volume (e.g., 50 µL) of the this compound internal standard working solution to each sample, vortex briefly.

-

Add 10 mL of acetonitrile.

-

Homogenize for 1-2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of 10% methanol in water.

4. Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the reconstituted sample extract onto the cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)

-

Mobile Phase A: 15 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Asulam from matrix interferences (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 5-20 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Asulam: Precursor ion (m/z) 231.0 → Product ions (m/z) 156.0 (quantifier), 108.0 (qualifier)

-

This compound: Precursor ion (m/z) 234.0 → Product ions (m/z) 156.0 (quantifier), 111.0 (qualifier) (Note: These are predicted transitions and should be optimized on the specific instrument.)

-

-

Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

6. Calibration and Quantification:

-

Inject the series of Asulam working standards (each spiked with the same concentration of this compound as the samples).

-

Construct a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of Asulam.

-

Calculate the concentration of Asulam in the samples using the regression equation from the calibration curve.

Protocol 2: Investigating the Metabolic Fate of Asulam using a Stable Isotope Tracer

This protocol is conceptual, based on a study of radiolabeled Asulam metabolism in rats, and adapted for the use of this compound.

1. Dosing and Sample Collection:

-

Administer a known dose of this compound to the test subjects (e.g., rats) orally or intravenously.

-

Collect urine, feces, and blood samples at various time points post-administration.

-

For in vitro studies, incubate this compound with liver microsomes or other relevant tissue preparations.

2. Sample Preparation:

-

Urine: Centrifuge to remove particulates and dilute with mobile phase.

-

Feces: Homogenize with a suitable solvent (e.g., acetonitrile/water), centrifuge, and concentrate the supernatant.

-

Plasma: Perform a protein precipitation by adding three volumes of cold acetonitrile, vortex, and centrifuge. Concentrate the supernatant.

-

In vitro samples: Stop the reaction with cold acetonitrile, centrifuge, and concentrate the supernatant.

3. LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable the identification of unknown metabolites.

-

Perform a full scan analysis to detect all deuterated species.

-

Use product ion scanning and precursor ion scanning to elucidate the structures of potential metabolites.

-

The expected metabolites, based on studies with ¹⁴C-Asulam, are N⁴-acetylthis compound and N⁴-acetylsulphanilamide (the deuterium label would be lost in this metabolite).

4. Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of this compound and its potential metabolites.

-

Compare the fragmentation patterns of the detected metabolites with that of the parent compound (this compound) and reference standards if available.

-

Quantify the parent compound and its metabolites over time to determine pharmacokinetic parameters.

Visualization of Workflows and Pathways

Analytical Workflow for Quantitative Analysis

Metabolic Pathway of Asulam

Conclusion

This compound serves as an essential tool for researchers and scientists requiring accurate and precise quantification of the herbicide Asulam. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates issues related to matrix effects and experimental variability, which are common challenges in the analysis of complex samples. While its application as a tracer for metabolic fate studies is not yet widely documented, the principles are well-established, and it presents a powerful, non-radioactive alternative for such investigations in drug development and environmental science. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of this compound in a research or analytical laboratory setting.

References

- 1. Measurement of lipogenic flux by deuterium resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MaRiMba: A Software Application for Spectral Library-Based MRM Transition List Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MRM Newbie Question. - Chromatography Forum [chromforum.org]

The Role of Asulam-d3 in Enhancing Herbicide Residue Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Asulam-d3, a deuterated stable isotope-labeled internal standard, in the quantitative analysis of the herbicide Asulam. Accurate and precise measurement of herbicide residues is paramount for ensuring environmental safety, food quality, and regulatory compliance. The use of isotopically labeled internal standards like this compound in conjunction with advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for achieving reliable and defensible analytical results.

The Challenge of Herbicide Residue Analysis

The determination of trace levels of herbicides like Asulam in complex matrices such as soil, water, and biological tissues is fraught with analytical challenges. Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds, can lead to significant inaccuracies in quantification. Furthermore, analyte loss during sample preparation, extraction, and cleanup can introduce variability and compromise the reliability of the results.

The Solution: Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that effectively mitigates these challenges. By introducing a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, at the beginning of the analytical workflow, any variations in sample preparation or matrix effects that impact the native analyte (Asulam) will equally affect the labeled internal standard. Since this compound is chemically identical to Asulam, it behaves similarly during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the calculation of a response ratio of the analyte to the internal standard, which effectively cancels out variations and leads to more accurate and precise quantification.

Core Principles of Using this compound as an Internal Standard

The fundamental principle behind using this compound is that it serves as a surrogate for the native Asulam throughout the analytical process. Key advantages include:

-

Correction for Matrix Effects: this compound co-elutes with Asulam and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.

-

Compensation for Analyte Loss: Any loss of Asulam during sample extraction and cleanup is mirrored by a proportional loss of this compound, ensuring the analyte-to-internal standard ratio remains constant.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of this compound leads to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the analytical results.

Quantitative Data on Asulam Analysis

Table 1: Performance of LC-MS/MS Methods for Asulam Residue Analysis (External Standard Calibration)

| Matrix | Limit of Quantification (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Livestock Products (Bovine Muscle, Fat, Liver, Milk) | 0.01 mg/kg | 92.7 - 98.7 | 3.1 - 11.6 | [1] |

| Agricultural Products | 0.01 mg/kg | 70.6 - 107.8 | 1.0 - 14.0 | [2] |

Table 2: Performance of HPLC-UV Methods for Asulam Residue Analysis (External Standard Calibration)

| Matrix | Limit of Detection (LOD) | Average Recovery (%) | Reference |

| Citrus | 0.01 ppm | 83.5 - 90.9 | [3] |

| Sugarcane | 0.01 ppm | 80.6 - 86.7 | [3] |

| Peaches | Not Specified | 72 | [4] |

Experimental Protocols

The following section outlines a best-practice, hypothetical experimental protocol for the analysis of Asulam in soil and water samples using this compound as an internal standard, based on established methods for Asulam and general principles of isotope dilution mass spectrometry.

Protocol 1: Analysis of Asulam in Soil by LC-MS/MS with this compound Internal Standard

1. Sample Preparation and Extraction:

-

Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Fortification: Spike the sample with a known amount of this compound internal standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA helps in removing organic acids and other polar interferences.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.

3. LC-MS/MS Analysis:

-

Dilution: Dilute the cleaned-up extract with a suitable solvent (e.g., mobile phase) to minimize matrix effects and ensure the concentration is within the calibration range.

-

Injection: Inject an aliquot of the diluted extract into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of Asulam.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for Asulam.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Asulam and this compound. Based on the structure of Asulam, likely MRM transitions are:

-

Asulam: Precursor ion (m/z 229) → Product ions (e.g., m/z 156, m/z 92)

-

This compound: Precursor ion (m/z 232) → Product ions (e.g., m/z 156, m/z 92) (The fragmentation pattern is expected to be similar to the unlabeled compound, with the primary fragment not containing the deuterated methyl group).

-

-

4. Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of Asulam in the sample by applying the peak area ratio to the calibration curve.

Protocol 2: Analysis of Asulam in Water by LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

-

Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.

-

Fortification: Take a known volume of the filtered water sample (e.g., 100 mL) and spike it with the this compound internal standard.

2. Solid-Phase Extraction (SPE) Concentration:

-

Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Loading: Pass the fortified water sample through the SPE cartridge. Asulam and this compound will be retained on the sorbent.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

-

Elution: Elute the Asulam and this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis:

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.

-

Analysis: Analyze the reconstituted sample using the LC-MS/MS conditions described in Protocol 1.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the analysis of Asulam using this compound as an internal standard.

Caption: Experimental workflow for Asulam analysis in soil.

Caption: Experimental workflow for Asulam analysis in water.

Logical Relationship: The Principle of Isotope Dilution

The following diagram illustrates the logical relationship of how this compound corrects for analytical variability.

References

An In-depth Technical Guide to the Core Mechanism of Action of the Herbicide Asulam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asulam is a selective, systemic carbamate herbicide primarily utilized for the control of perennial grasses and broad-leaved weeds.[1][2][3] Its herbicidal activity stems from a well-defined primary mechanism of action: the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid biosynthesis pathway.[1][4] This inhibition leads to a depletion of essential folates, thereby disrupting the synthesis of nucleic acids and certain amino acids, which ultimately results in the cessation of plant growth and mortality.[1] A secondary, less characterized mode of action involving the disruption of mitosis has also been proposed.[4] This guide provides a comprehensive technical overview of the core mechanisms of Asulam, detailing the biochemical pathways, experimental protocols for its study, and a summary of the available data.

Primary Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

The principal mode of action of Asulam is the targeted inhibition of dihydropteroate synthase (DHPS), a key enzyme in the de novo synthesis of folic acid (Vitamin B9) in plants and microorganisms.[1][4][5] Plants, unlike animals which obtain folates from their diet, rely on this pathway for the production of tetrahydrofolate (THF) and its derivatives. These folate coenzymes are essential one-carbon donors in the biosynthesis of purines, pyrimidines (and thus DNA and RNA), and several amino acids, including methionine and serine.[4][5]

The Folic Acid Biosynthesis Pathway in Plants

The synthesis of THF in plants is a multi-step process localized across different cellular compartments. The pathway commences with the synthesis of the pterin moiety from guanosine triphosphate (GTP) in the cytosol and the synthesis of para-aminobenzoic acid (p-ABA) from chorismate in the plastids. These precursors are then utilized in the mitochondria for the final steps of THF synthesis.

The reaction catalyzed by DHPS is a critical condensation step where it joins 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-ABA to form 7,8-dihydropteroate.[5] This reaction is competitively inhibited by Asulam.

Competitive Inhibition of DHPS by Asulam

Asulam is a structural analog of p-ABA.[6] This structural mimicry allows it to bind to the p-ABA binding site on the DHPS enzyme.[7] By occupying the active site, Asulam competitively inhibits the binding of the natural substrate, p-ABA, thereby blocking the synthesis of dihydropteroate.[6][7] The crystal structure of Arabidopsis thaliana HPPK/DHPS has been resolved, revealing a highly conserved binding pocket for sulfonamide-like inhibitors, which provides a structural basis for the herbicidal activity of Asulam.[5]

Quantitative Inhibition Data

| Inhibitor | Target Enzyme | Organism | IC50 | Ki | Reference |

| Asulam | Dihydropteroate Synthase (DHPS) | Various Plant Species | Data not readily available | Data not readily available | [6] |

Secondary Mechanism of Action: Mitotic Inhibition

A secondary mode of action for Asulam as a mitotic inhibitor has been proposed.[4] This mechanism is thought to contribute to the overall herbicidal effect by disrupting cell division in the meristematic tissues of susceptible plants.

Evidence for Mitotic Disruption

Studies on onion (Allium cepa) root tip cells have shown that Asulam can induce mitotic irregularities. These abnormalities include arrested metaphases and anaphases, as well as the formation of chromosome bridges.[8] It is hypothesized that Asulam may interfere with the assembly or function of microtubules, which are essential components of the mitotic spindle.[4] However, the precise molecular target and the direct interaction of Asulam with microtubule-associated proteins have not been fully elucidated.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)

This continuous assay measures the activity of DHPS by coupling the reaction to the reduction of the product by dihydrofolate reductase (DHFR) and monitoring the oxidation of NADPH.

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (p-ABA)

-

NADPH

-

Asulam (or other inhibitors)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHPS enzyme, an excess of DHFR, and varying concentrations of the inhibitor (Asulam).

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding a solution containing the substrates, p-ABA and DHPPP, and the cofactor, NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Radiometric Method)

This method directly measures the incorporation of a radiolabeled substrate into the product.

Materials:

-

Recombinant DHPS enzyme

-

DHPPP

-

Radiolabeled p-ABA (e.g., [³H]p-ABA or [¹⁴C]p-ABA)

-

Asulam (or other inhibitors)

-

Assay Buffer

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHPS enzyme, DHPPP, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding radiolabeled p-ABA.

-

Incubate the reaction at a constant temperature for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Separate the radiolabeled product from the unreacted radiolabeled substrate (e.g., using chromatography or selective precipitation).

-

Quantify the amount of radioactivity in the product fraction using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Evaluation of Mitotic Index in Plant Root Tips

This protocol allows for the microscopic examination of the effect of Asulam on cell division.

Materials:

-

Plant seedlings (e.g., onion, Allium cepa)

-

Asulam solutions of varying concentrations

-

Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

-

Hydrochloric acid (1N)

-

Stain (e.g., acetocarmine or Feulgen stain)

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Germinate seeds in the presence of different concentrations of Asulam.

-

Excise the root tips and fix them in the fixative solution.

-

Hydrolyze the root tips in 1N HCl to soften the tissue.

-

Stain the root tips with a suitable chromosome stain.

-

Gently squash the root tip on a microscope slide with a drop of stain and cover with a coverslip.

-

Observe the cells under a light microscope at high magnification.

-

Count the number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the total number of interphase cells in several fields of view.

-

Calculate the Mitotic Index (MI) as: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100.

-

Observe and record any mitotic aberrations.

Herbicide Resistance

While resistance to Asulam in weeds has not been widely reported, the potential for resistance development exists, primarily through two mechanisms:

-

Target-Site Resistance (TSR): Mutations in the gene encoding DHPS that alter the enzyme's structure and reduce the binding affinity of Asulam.

-

Non-Target-Site Resistance (NTSR): Mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake or translocation, or sequestration of the herbicide.

Conclusion

The primary mechanism of action of the herbicide Asulam is the competitive inhibition of dihydropteroate synthase, a pivotal enzyme in the folic acid biosynthesis pathway of plants. This targeted action leads to a cascade of metabolic disruptions, ultimately causing plant death. A secondary, less defined role in mitotic inhibition likely contributes to its overall herbicidal efficacy. While the qualitative aspects of Asulam's mechanism are well-understood, a notable gap exists in the availability of quantitative inhibition data for plant DHPS. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced interactions of Asulam with its target enzymes and to explore the potential for resistance development. This comprehensive understanding is crucial for the continued effective and sustainable use of this herbicide in agricultural and environmental management.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. pfi.gov.pk [pfi.gov.pk]

- 3. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. Crystal structure of Arabidopsis thaliana HPPK/DHPS, a bifunctional enzyme and target of the herbicide asulam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Asulam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Asulam, a member of the carbamate group of herbicides, is primarily used for the post-emergence control of perennial grasses and broad-leaved weeds. Understanding its behavior and persistence in the environment is critical for assessing its ecological impact and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the environmental fate and degradation of asulam, detailing its degradation pathways, summarizing key quantitative data, and outlining the experimental methodologies used in its assessment.

Data Presentation: Quantitative Environmental Fate of Asulam

The environmental behavior of asulam is dictated by a combination of biotic and abiotic processes. The following tables summarize the key quantitative data regarding its persistence and mobility in various environmental compartments.

Table 1: Soil Degradation and Metabolism of Asulam [1][2]

| Parameter | Value | Conditions | Reference |

| Aerobic Soil Metabolism (DT₅₀) | 8 - 28 days | Varies with soil type and conditions. | [1] |

| Anaerobic Soil Metabolism (DT₅₀) | > 1 year | --- | [1] |

| Photolysis on Soil (DT₅₀) | 40 hours | Air-dried soil | [1] |

| Photolysis on Soil (DT₅₀) | 208 hours | Moist soil | [1] |

DT₅₀: Time required for 50% of the initial concentration to dissipate.

Table 2: Mobility of Asulam in Soil [1][2]

| Parameter | Value | Interpretation | Reference |

| K_oc_ | 40 - 300 mL/g | High to Moderate Mobility | [1][2] |

| pK_a_ | 4.82 | Exists predominantly as an anion in most environmental matrices. | [1][2] |

K_oc_: Soil organic carbon-water partitioning coefficient. A lower value indicates higher mobility. pK_a_: The acid dissociation constant. Asulam's pKa indicates it will be in its anionic form in environments with a pH above 4.82.

Table 3: Degradation of Asulam in Aquatic Systems [1][2]

| Parameter | Value | Conditions | Reference |

| Aqueous Photolysis (DT₅₀) | 2 hours | pH 9 | [1][2] |

| Hydrolysis | Stable | pH 5, 7, and 9 | [1][2] |

| Aquatic Biodegradation (DT₅₀) | > 1 year | --- | [1] |

Degradation Pathways of Asulam

Asulam degrades in the environment primarily through two mechanisms: microbial degradation in soil and photolysis in water and on soil surfaces.

Microbial Degradation

In soil, microorganisms are the primary drivers of asulam degradation. The main pathway involves the cleavage of the carbamate and sulfonyl functionalities. This process leads to the formation of several key metabolites. The initial and most significant step is the hydrolysis of the carbamate ester bond, followed by the cleavage of the sulfonyl-carbamate bond.

The major metabolites identified in soil are:

-

Sulfanilamide: Formed through the cleavage of the methyl carbamate group.

-

4-Aminobenzenesulfonic acid: A subsequent degradation product of sulfanilamide.[3][4]

Certain bacteria, such as Flavobacterium sp., Curtobacterium sp., and Pseudomonas sp., have been identified as being capable of degrading asulam.[3] The degradation pathway can proceed further, with the potential for ring cleavage of the aromatic structure, ultimately leading to mineralization (the complete degradation to carbon dioxide, water, and mineral salts).

References

Technical Resource: Asulam-d3 Supplier and Purchasing Guide

This document provides a consolidated overview of suppliers for Asulam-d3, a deuterated isotopologue of the herbicide Asulam. It is intended for researchers, scientists, and drug development professionals who require this compound for analytical and research purposes, such as for use as an internal standard in mass spectrometry-based applications.

Supplier and Purchasing Information

The following table summarizes the available information for suppliers of this compound. Pricing and availability are subject to change and may require logging into the supplier's website or requesting a formal quote.

| Supplier | Product Description | Catalog Number | Available Quantities / Formulations | Unlabeled CAS Number |

| Chiron | This compound (methoxy-d3) | 11246.8-100-AN | 100 µg/mL in Acetonitrile (1 mL) | 3337-71-1 |

| LGC Standards | This compound (methoxy-d3) | - | Inquire for details | 3337-71-1 |

| MedchemExpress | This compound | HY-W708304 | Inquire for details | 3337-71-1 |

| CDN Isotopes | This compound (methoxy-d3) | D-7531 | 5 mg, 10 mg (Solid) | 3337-71-1 |

| ESSLAB (Distributor for Chiron) | This compound (methoxy-d3) | 11246.8-100-AN | 100 µg/mL in Acetonitrile (1 mL) | 3337-71-1 |

| Fisher Scientific | This compound (methoxy-d3) | - | 2.5 mg | - |

Experimental Workflow: Procurement of a Chemical Reference Standard

The process of acquiring a chemical reference standard like this compound for research purposes follows a structured workflow. This ensures proper sourcing, documentation, and laboratory integration. The diagram below illustrates the key stages of this procurement process.

An In-depth Technical Guide to the Safety Data of Asulam-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Asulam-d3, a deuterated isotopologue of the herbicide Asulam. The information is curated to meet the needs of researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, compiled from its Safety Data Sheet (SDS). This information is fundamental for risk assessment and safe handling in a laboratory setting.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 230.24 g/mol |

| Physical State | Solid |

| Appearance | White to yellow solid |

| Melting Point | 135 - 138 °C (275 - 280 °F) |

| Water Solubility | 5 g/L |

| Partition Coefficient (octanol/water) | log Pow: -0.27 |

Table 2: Toxicological Data (for Asulam, the parent compound)

| Test | Result | Species |

| Acute Oral LD50 | > 5000 mg/kg | Rat |

| Acute Dermal LD50 | > 2000 mg/kg | Rabbit |

| Acute Inhalation LC50 | > 20 mg/L (1 hr) | Rat |

Section 2: Experimental Protocols

Detailed methodologies for key safety and property experiments are outlined below. These protocols are based on internationally recognized OECD guidelines to ensure data reliability and reproducibility.

Melting Point Determination (Adapted from OECD Guideline 102)

This protocol describes the capillary method for determining the melting point of this compound.[1][2][3][4]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus with a heated metal block or liquid bath

-

Glass capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature probe

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: If necessary, finely powder a small amount of this compound using a mortar and pestle.

-

Capillary Loading: Introduce the powdered this compound into a capillary tube to a height of approximately 2-4 mm. This can be achieved by tapping the sealed end of the capillary on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown substance, a preliminary rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.

-

For the accurate determination, heat the block to a temperature about 10 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last solid particle disappears (T2).

-

Reporting: The melting range is reported as T1 - T2. For this compound, this is expected to be in the range of 135 - 138 °C.

Water Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method for determining the water solubility of this compound.[5][6][7][8][9]

Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method involves saturating water with the test substance and then measuring the concentration of the dissolved substance.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the solubility and determine the appropriate sample amount and equilibration time.

-

Sample Preparation: Add an excess amount of this compound to a glass flask containing a known volume of distilled water. The excess solid should be visible.

-

Equilibration: Stopper the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the aqueous phase from the solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The water solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., in g/L). For this compound, the expected solubility is approximately 5 g/L.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol describes a method for assessing the acute oral toxicity of this compound.[10][11][12][13][14]

Principle: The fixed dose procedure is a stepwise method to determine the dose that produces evident toxicity but not mortality. It uses a set of fixed dose levels and a small number of animals.

Animals:

-

Healthy, young adult rats (usually females) from a standard laboratory strain.

-

Animals are acclimatized to laboratory conditions before the study.

Procedure:

-

Dose Selection: Based on available data, a starting dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg). For a substance with low expected toxicity like Asulam, a higher starting dose may be chosen.

-

Dosing: A single animal is dosed with the selected starting dose via oral gavage. The animal is fasted before dosing.

-

Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter. Body weight is recorded weekly.

-

Stepwise Procedure:

-

If the animal survives without evident toxicity, four more animals are dosed at the same level.

-

If the animal shows signs of evident toxicity, it is humanely euthanized, and the next lower fixed dose is administered to a new animal.

-

If the animal dies, the next lower dose is administered to a new animal.

-

-

Endpoint: The test is complete when the dose causing evident toxicity or no effect at the highest dose is identified.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Bacterial Reverse Mutation Test - Ames Test (Adapted from OECD Guideline 471)

This protocol outlines the Ames test for assessing the mutagenic potential of this compound.[15][16][17][18][19]

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Materials:

-

Histidine- and tryptophan-requiring bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).

-

Minimal glucose agar plates.

-

Metabolic activation system (S9 mix from induced rat liver).

-

Positive and negative controls.

Procedure:

-

Dose Range Finding: A preliminary test is performed to determine the appropriate concentration range of this compound, including cytotoxic concentrations.

-

Main Experiment:

-

The test is performed with and without the S9 metabolic activation system.

-

A series of concentrations of this compound are tested in triplicate.

-

The test substance, bacterial culture, and S9 mix (or buffer) are mixed and either poured directly onto the minimal agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

-

Incubation: The plates are incubated at 37 °C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count in at least one strain, with or without metabolic activation.

In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD Guideline 474)

This protocol describes the in vivo micronucleus test to detect chromosomal damage caused by this compound.[20][21][22][23][24]

Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Animals:

-

Rodents, typically mice or rats.

-

Groups of at least 5 animals per sex per dose group.

Procedure:

-

Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels are used in the main study, with the highest dose being the MTD or a limit dose of 2000 mg/kg.[23]

-

Dosing: this compound is administered to the animals, usually via oral gavage or intraperitoneal injection. A single or multiple dosing regimen can be used.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. For peripheral blood, smears are also prepared. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Microscopic Analysis: A statistically significant number of polychromatic erythrocytes (PCEs) (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[20] The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

-

Evaluation: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

Section 3: Signaling Pathways and Mechanistic Insights

Asulam functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway in plants and microorganisms.[25][26][27] This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. Since mammals obtain folate from their diet, DHPS is a selective target for herbicides and antimicrobial agents.[27]

Inhibition of Dihydropteroate Synthase by Asulam

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by Asulam.

Caption: Competitive inhibition of dihydropteroate synthase by Asulam, blocking folate synthesis.

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for the safety assessment of a chemical substance like this compound, incorporating the experimental protocols described in this guide.

Caption: A typical workflow for the safety assessment of a chemical substance.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. ijrap.net [ijrap.net]

- 13. researchgate.net [researchgate.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nib.si [nib.si]

- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 17. inotiv.com [inotiv.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nucro-technics.com [nucro-technics.com]

- 21. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. Crystal structure of Arabidopsis thaliana HPPK/DHPS, a bifunctional enzyme and target of the herbicide asulam - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput Quantification of Asulam in Environmental Samples using Asulam-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asulam is a selective carbamate herbicide used for the control of perennial grasses and broad-leaf weeds. Its presence in soil and water is a matter of environmental concern, necessitating sensitive and robust analytical methods for its quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the determination of pesticide residues. The use of a stable isotope-labeled internal standard, such as Asulam-d3, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.

This application note provides a detailed protocol for the extraction and quantification of Asulam in soil and water samples using this compound as an internal standard with a triple quadrupole LC-MS/MS system.

Principle

A known amount of this compound is added to the samples prior to extraction. The samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration. The extracts are analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Asulam to that of this compound is used for quantification against a calibration curve.

Materials and Reagents

-

Asulam (analytical standard)

-

This compound (methoxy-d3) (Internal Standard) - Molecular Formula: C₈D₃H₇N₂O₄S, Molecular Weight: 233.26

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Oasis HLB SPE cartridges

-

0.45 µm syringe filters

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Asulam and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions of Asulam by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation

Water Samples:

-

To a 100 mL water sample, add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-